1-(3-Bromo-4-fluorophenyl)pyrrolidine
Description
1-(3-Bromo-4-fluorophenyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 3-bromo-4-fluorophenyl group. Its molecular formula is C₁₀H₁₁BrFN, with a molar mass of 244.1 g/mol . Predicted physical properties include a density of 1.485±0.06 g/cm³, a boiling point of 318.4±32.0 °C, and a pKa of 5.68±0.20 . Pyrrolidine derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antiviral, and anticancer activities .
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
KIOGDJLJRIMBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Method for 3-Bromo-4-fluorobenzaldehyde
A patented method (CN109912396B) describes an environmentally safer and efficient approach to synthesize 3-bromo-4-fluorobenzaldehyde via bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite under ultrasonic irradiation in a biphasic system (dichloromethane/water). The process involves:
- Dissolving 4-fluorobenzaldehyde in dichloromethane (solution A).
- Preparing an aqueous solution of sodium bromide and hydrochloric acid (solution B).
- Mixing solutions A and B under ultrasonic waves while dropwise adding sodium hypochlorite solution.
- Phase separation, washing, drying, and crystallization to yield high purity product (99.2–99.4%) with yields around 90–92%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Fluorobenzaldehyde in CH2Cl2 | Solution A |
| 2 | NaBr in water + 35% HCl | Solution B |
| 3 | Mix A & B, ultrasonic irradiation, NaOCl addition | Bromination to 3-bromo-4-fluorobenzaldehyde |
| 4 | Phase separation, washing, drying | Crude product |
| 5 | Bulk melting crystallization at 31 °C | Pure product, ~90% yield |
This method avoids hazardous bromine or chlorine gas and provides a scalable, high-yield process suitable for industrial application.
Coupling of 3-Bromo-4-fluorophenyl Moiety with Pyrrolidine
The core step to prepare 1-(3-bromo-4-fluorophenyl)pyrrolidine involves nucleophilic substitution or amination reactions where pyrrolidine acts as the nucleophile.
Direct Amination via Nucleophilic Substitution
A general procedure for synthesizing arylpyrrolidines involves reacting pyrrolidine with aryl halides or activated aromatic derivatives:
- Pyrrolidine (1.1 mmol) is dissolved in dichloromethane.
- The aryl electrophile (e.g., 3-bromo-4-fluorobenzyl halide or isocyanate derivatives) is added at 0 °C.
- The mixture is stirred at room temperature for 10 minutes to several hours.
- Solvent removal and purification by flash chromatography yield the target compound.
This method is exemplified in the synthesis of related N-aryl pyrrolidine derivatives, showing yields above 90% and clean product isolation.
Synthesis via α-Bromo Ketone Intermediate
Another approach involves preparing an α-bromo ketone intermediate from the aromatic aldehyde or ketone, followed by nucleophilic substitution with pyrrolidine:
- The α-bromoketone is dissolved in diethyl ether and cooled.
- Pyrrolidine is added, causing immediate reaction and formation of the pyrrolidine-substituted product.
- After stirring at room temperature for 1–24 hours, the mixture is worked up by aqueous extraction and acid-base washes.
- The product is isolated by drying and crystallization or chromatography.
This method is widely used for synthesizing 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones and related compounds, demonstrating efficient pyrrolidine incorporation.
Alternative Synthetic Routes and Functionalization
Use of Pyrrolidine as a Base in Click Chemistry
Pyrrolidine is also used as a base in copper-catalyzed azide-alkyne cycloaddition reactions, which may be relevant for functionalizing pyrrolidine derivatives with aromatic groups under mild conditions.
Summary Table of Preparation Methods
| Method Type | Key Steps/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 4-fluorobenzaldehyde | NaBr/HCl/NaOCl, ultrasonic, CH2Cl2 biphasic system | ~90 | High purity 3-bromo-4-fluorobenzaldehyde |
| Direct amination with pyrrolidine | Pyrrolidine + aryl halide/isocyanate, DCM, 0 °C to RT | >90 | Simple, rapid, flash chromatography needed |
| α-Bromo ketone substitution | α-Bromoketone + pyrrolidine, Et2O, RT, aqueous workup | Variable | Versatile for related pyrrolidinyl ketones |
| Photochemical ring contraction | Pyridine derivatives, photolysis, N-benzoylation | Moderate | Advanced method for pyrrolidine synthesis |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the phenyl ring is highly reactive due to its electrophilic nature, making it susceptible to nucleophilic substitution. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) under reflux conditions in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). These reactions typically replace the bromine with nucleophiles such as alkoxides or amines, forming novel derivatives.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | NaOMe, THF | Reflux, inert atmosphere | Replacement of Br with nucleophile |
Oxidation Reactions
The pyrrolidine ring can undergo oxidation under specific conditions. Reagents like potassium permanganate (KMnO₄) in acidic media may oxidize the saturated amine ring to form oxidized derivatives, such as pyrrolidones or iminium species. This transformation alters the compound’s electronic and steric properties, potentially enhancing its reactivity in subsequent reactions.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | Acidic environment | Formation of oxidized pyrrolidine |
Reduction Reactions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction | LiAlH₄, THF | 0°C, inert atmosphere | Reduction of functional groups (e.g., amides) |
Coupling Reactions
The bromine atom on the phenyl group enables participation in palladium-catalyzed cross-coupling reactions, such as Heck or Sonogashira coupling . These reactions typically involve a palladium catalyst, a base (e.g., sodium carbonate), and an inert atmosphere (e.g., argon). Coupling with alkenes or alkynes can generate conjugated systems for applications in materials science or medicinal chemistry.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cross-coupling | Pd catalyst, base, THF | Inert atmosphere | Formation of conjugated derivatives |
Influence of Halogen Substituents
The bromine and fluorine atoms significantly modulate the compound’s reactivity:
-
Bromine (Br): Highly reactive toward nucleophilic substitution due to its larger size and lower electronegativity compared to fluorine.
-
Fluorine (F): Enhances lipophilicity and stabilizes the aromatic ring via electron-withdrawing effects, influencing regioselectivity in reactions.
This dual substitution pattern allows selective targeting of functional groups while maintaining aromatic stability .
Scientific Research Applications
Scientific Research Applications
Pyrrolidine derivatives, including those structurally similar to 1-(3-Bromo-4-fluorophenyl)pyrrolidine, have a wide range of applications in chemistry, biology, and medicine. These applications stem from their unique chemical properties and biological activities.
Chemistry
- Building Block in Organic Synthesis Pyrrolidine derivatives are used as building blocks in the synthesis of complex organic molecules. Their structure allows for modification and incorporation into larger molecular frameworks, making them valuable in creating diverse chemical compounds.
- Reagents in Organic Reactions These compounds can also serve as reagents in various organic reactions, facilitating chemical transformations and the synthesis of target molecules.
Biology
- Antimicrobial and Antiviral Research Pyrrolidine compounds have been investigated for their potential antimicrobial and antiviral properties. Studies have explored their effectiveness against various bacterial and viral strains, indicating their potential in combating infectious diseases . For example, 1,2,4-oxadiazole pyrrolidine derivatives have demonstrated antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, crucial targets for antibacterial agents .
- Anticancer Properties Recent studies indicate that pyrrolidine derivatives exhibit anticancer activity. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain pyrrolidine derivatives can significantly inhibit the proliferation of human cancer cell lines.
- Inhibition of MDM2 Some pyrrolidine derivatives function by inhibiting the murine double minute 2 (MDM2) protein, a regulator of the tumor suppressor p53.
- Induction of Apoptosis These compounds can induce apoptosis (programmed cell death) in cancer cells, as evidenced by increased caspase activity and PARP cleavage.
- Enzyme Inhibition Pyrrolidine derivatives have been identified as inhibitors of important therapeutic enzymes, such as human β-glucocerebrosidase (GCase) and α-galactosidase A (α-Gal A) . Certain multimeric pyrrolidine iminosugars have demonstrated significantly higher inhibition of the α-Gal A enzyme compared to monovalent references, suggesting their potential in treating Fabry disease .
- Anthelmintic Drug Candidates Pyrrolidine oxadiazoles have been designed and synthesized as potential new anthelmintic drug candidates . These compounds offer a potential solution to the resistance developed against overused anthelmintic drugs in parasitic roundworms .
- DPP-IV Inhibition Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-IV inhibitors for their antidiabetic effects . These compounds have shown promising in vitro antidiabetic activity, indicating their potential in managing diabetes .
Medicine
- Drug Development Due to their diverse biological activities, pyrrolidine derivatives are explored for potential therapeutic applications, including drug development. Their ability to interact with specific molecular targets makes them valuable in creating new pharmaceutical agents.
- Pharmacological Studies These compounds are also utilized in pharmacological studies to understand their mechanisms of action, bioavailability, and potential toxicity. Such studies are crucial for determining their suitability as drug candidates.
- Treatment of Cystic Fibrosis Some pyrrolidine derivatives are being explored as potential bioactive compounds for the treatment of cystic fibrosis (CF) . More sophisticated analogs containing these polycycles are classified as promising drugs for this purpose .
- CXCR4 Antagonists Pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation/autoimmune disorders, and cancer metastasis . These compounds have shown strong binding affinity to the CXCR4 receptor and the ability to inhibit CXCL12-induced cytosolic calcium flux .
Industry
- Development of New Materials Pyrrolidine derivatives are used in developing new materials with specific properties. Their incorporation can modify the physical and chemical characteristics of materials, making them suitable for various industrial applications.
- Agrochemicals These compounds are utilized in the production of agrochemicals, contributing to developing new pesticides and herbicides.
- Specialty Chemicals Pyrrolidine derivatives are also employed in the synthesis of specialty chemicals, which are used in various industries for specific applications.
Anticancer Activity Comparison
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate | 5.2 | MCF-7 (Breast Cancer) |
| Cytarabine | 10.5 | MCF-7 |
| Control | >50 | MCF-7 |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain biological targets. The pyrrolidine ring provides structural stability and contributes to the compound’s overall chemical properties .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Comparisons
Key Observations :
- Chirality : The (R)-enantiomer of structurally similar compounds (e.g., (R)-2-(3-Bromo-4-fluorophenyl)pyrrolidine) may exhibit distinct receptor-binding profiles compared to racemic mixtures .
- Functional Group Diversity: Sulfonyl (e.g., 1-((4-Bromophenyl)sulfonyl)pyrrolidine) or imino groups (e.g., phenylimino derivatives) alter solubility and reactivity, enabling applications in medicinal chemistry or catalysis .
Physicochemical Property Trends
- Polarity : Carboxylic acid-containing derivatives (e.g., 1-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid) exhibit higher polarity (lower logP) than halogen-only analogs, impacting bioavailability .
- Acidity : The sulfonyl group in 1-((4-Bromophenyl)sulfonyl)pyrrolidine lowers pKa compared to the parent compound, enhancing stability under acidic conditions .
- Thermal Stability : Predicted boiling points for this compound (~318°C) align with trends for halogenated aromatics, whereas allyl-substituted analogs (e.g., α-allyl derivatives) may decompose at lower temperatures due to unsaturation .
Biological Activity
1-(3-Bromo-4-fluorophenyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 3-bromo-4-fluorophenyl group. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical reactivity and biological properties. Its molecular formula is with an approximate molecular weight of 232.11 g/mol.
The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The unique positioning of the bromine and fluorine atoms enhances the compound's binding affinity, which may modulate the activity of these targets. This modulation can lead to various pharmacological effects, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro tests indicated that halogenated pyrrolidine derivatives, including those similar to this compound, demonstrated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | < 1 | S. aureus, E. coli |
| Sodium pyrrolidide | < 1 | Various bacteria |
| Other pyrrolidine derivatives | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Potential
The anticancer potential of pyrrolidine derivatives has also been explored. Compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapeutics .
Table 2: Cytotoxicity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Ovarian Cancer Cells | Moderate |
| Pyrrolidine Derivative A | Breast Cancer Cells | Limited |
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrrolidine derivatives for their antimicrobial properties, highlighting that the presence of halogen substituents significantly enhances bioactivity against harmful bacteria . The results indicated that specific structural modifications could improve efficacy.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on cancer cell lines, demonstrating that certain modifications in the chemical structure could lead to increased potency against ovarian cancer cells while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for 1-(3-Bromo-4-fluorophenyl)pyrrolidine, and how are intermediates purified?
The synthesis typically involves multi-step reactions, such as coupling bromo-fluorophenyl precursors with pyrrolidine derivatives. For example, analogous compounds like N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine are synthesized via nucleophilic substitution under reflux conditions (e.g., 110°C for 16 hours), followed by purification using liquid-liquid extraction and column chromatography . Key intermediates are characterized via LC-MS and H NMR to confirm structural integrity.
Q. What spectroscopic methods are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard. For instance, H NMR data for structurally similar compounds, such as 3-Bromo-1H-pyrazolo[4,3-b]pyridine, show distinct aromatic proton signals between δ 7.5–8.5 ppm . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity .
Q. What are the common reactivity patterns of brominated aryl-pyrrolidine derivatives?
Brominated aryl-pyrrolidines often undergo nucleophilic aromatic substitution (SNAr) at the bromine site, Suzuki-Miyaura cross-coupling for biaryl formation, or Buchwald-Hartwig amination. For example, 3-Bromo-4-pyridinol derivatives participate in SNAr reactions with amines under Pd catalysis .
Advanced Research Questions
Q. How can mechanistic studies explain regioselectivity in substitution reactions of this compound?
Density Functional Theory (DFT) calculations and isotopic labeling can elucidate electronic and steric effects. For brominated pyridines, computational studies reveal that electron-withdrawing groups (e.g., -F) direct substitution to the para position via resonance stabilization of transition states . Experimental validation includes kinetic isotope effects and Hammett plots .
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Central Composite Face (CCF) designs in software like MODDE enable systematic variation of factors (e.g., temperature, residence time, reagent equivalents). For pyrrolidine derivatives, optimizations using DoE improved yields by 20–30% by identifying synergistic effects between parameters (e.g., Pd catalyst loading and solvent polarity) .
Q. What computational tools are used to predict the stability and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model molecular geometry and frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles. For brominated aromatics, electrostatic potential maps highlight electron-deficient regions prone to substitution .
Q. How can structural analogs address challenges in crystallizing this compound?
Introducing heavy atoms (e.g., Br) enhances X-ray diffraction contrast. Crystallization of related compounds (e.g., 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenylpyrazole) in ethyl acetate/hexane mixtures at -20°C yielded high-quality crystals for X-ray analysis .
Q. What strategies mitigate decomposition during storage or handling?
Under inert atmospheres (N/Ar) and low temperatures (-20°C), decomposition rates decrease. Stability studies for similar compounds show that light-sensitive brominated derivatives require amber glassware and desiccants to prevent hydrolysis .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Brominated Aryl-Pyrrolidines
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DME, 80°C | 70–85% | |
| SNAr Amination | Pd(dba), XPhos, CsCO, 100°C | 65–75% | |
| Crystallization | Ethyl acetate/hexane, -20°C | 90% |
Q. Table 2. Computational Parameters for Reactivity Prediction
| Parameter | Method/Software | Application |
|---|---|---|
| HOMO/LUMO | Gaussian 16 (B3LYP/6-31G*) | Electrophilic attack sites |
| Transition State Energy | NWChem (MP2/cc-pVTZ) | SNAr reaction kinetics |
| Solvent Effects | COSMO-RS | Solvent optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
